molecular formula C15H24N2OS B4888044 N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide CAS No. 959240-37-0

N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B4888044
CAS No.: 959240-37-0
M. Wt: 280.4 g/mol
InChI Key: KYFHGMAUHRBFPP-UHFFFAOYSA-N
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Description

N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a piperidine moiety and an isopropyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and acetone under acidic conditions.

    Thiophene Ring Substitution: The thiophene ring is functionalized with methyl groups at the 4 and 5 positions using Friedel-Crafts alkylation with methyl chloride and aluminum chloride as the catalyst.

    Amide Bond Formation: The final step involves the coupling of the piperidine moiety with the substituted thiophene ring through an amide bond formation reaction. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Thiophene sulfoxides and thiophene sulfones.

    Reduction: Piperidinyl-thiophene amines.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with neurotransmitter receptors could underlie its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide can be compared with other similar compounds, such as:

    N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide: This compound has a benzamide core instead of a thiophene ring, which may result in different biological activities.

    N-(1-isopropyl-4-piperidinyl)-N’-(4-methoxyphenyl)urea: This compound features a urea linkage, which could influence its chemical reactivity and biological properties.

    N-(1-isopropyl-4-piperidinyl)-1-naphthamide: This compound contains a naphthamide core, potentially leading to distinct interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring and the presence of the piperidine moiety, which together contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

4,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-10(2)17-7-5-13(6-8-17)16-15(18)14-9-19-12(4)11(14)3/h9-10,13H,5-8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFHGMAUHRBFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152389
Record name 4,5-Dimethyl-N-[1-(1-methylethyl)-4-piperidinyl]-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-37-0
Record name 4,5-Dimethyl-N-[1-(1-methylethyl)-4-piperidinyl]-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-N-[1-(1-methylethyl)-4-piperidinyl]-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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